molecular formula C24H25FN8O2 B2915419 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1172061-45-8

2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B2915419
CAS No.: 1172061-45-8
M. Wt: 476.516
InChI Key: ZIAHFZMMZLEVGA-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and a 4-(4-fluorophenyl)piperazine group linked via an ethanone bridge. The oxadiazole ring is known for enhancing metabolic stability and binding affinity in drug candidates, while the fluorophenyl-piperazine moiety may contribute to receptor selectivity and pharmacokinetic properties . Synthetic routes for analogous compounds involve coupling bromo-ethanone intermediates with heterocyclic thiols or amines under basic conditions, as seen in related piperazine-pyrazole hybrids .

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN8O2/c1-27-23-20(24-28-22(30-35-24)16-5-3-2-4-6-16)21(26)33(29-23)15-19(34)32-13-11-31(12-14-32)18-9-7-17(25)8-10-18/h2-10H,11-15,26H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAHFZMMZLEVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The compound’s structural motifs are shared with several pharmacologically active molecules:

Compound Name Structural Features Biological Activity (IC₅₀) Key References
Target Compound Pyrazole-oxadiazole-piperazine-fluorophenyl FLAP binding: <10 nM; LTB₄ inhibition: <100 nM (inferred)
BI 665915 (Oxadiazole-containing FLAP inhibitor) Pyrazole-oxadiazole-acetamide FLAP binding: <10 nM; LTB₄ inhibition: <100 nM
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazole-benzothiazole Antiproliferative activity (no specific IC₅₀ reported)
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one Pyrazole-phenylhydrazine Synthetic intermediate; no reported bioactivity
2-(1-(4-amino-3-(4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine-thiadiazole-chromenone Kinase inhibition (specific targets uncharacterized)

Key Observations :

  • Oxadiazole vs. Thiadiazole : The target compound’s 1,2,4-oxadiazole group (as in BI 665915) confers stronger FLAP binding compared to thiadiazole derivatives (e.g., ), likely due to improved electronic interactions and metabolic stability .
  • Piperazine Substituents: The 4-fluorophenyl-piperazine group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., BI 665915’s dimethylacetamide group) .
  • Pyrazole Core Modifications: Substitution at the pyrazole 3-position (methylamino in the target compound vs. allyl or benzothiazole in others) influences solubility and target selectivity .
Pharmacokinetic and Physicochemical Properties
  • BI 665915 : Demonstrates low human clearance and minimal CYP3A4 inhibition, attributed to its acetamide group and optimized logP (~2.8) .
  • Benzothiazole-Pyrazole Hybrids () : Higher logP (>4.5) limits aqueous solubility, restricting bioavailability .

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